molecular formula C10H12BrNO2 B3183815 Methyl 3-amino-3-(3-bromophenyl)propanoate CAS No. 1038381-80-4

Methyl 3-amino-3-(3-bromophenyl)propanoate

Cat. No. B3183815
CAS RN: 1038381-80-4
M. Wt: 258.11
InChI Key: AYYCGDYJGQKXIO-UHFFFAOYSA-N
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Description

“Methyl 3-amino-3-(3-bromophenyl)propanoate” is a chemical compound with the CAS Number: 845958-74-9 . It has a molecular weight of 258.11 . The compound is typically stored at 4°C and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12BrNO2/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5,9H,6,12H2,1H3/t9-/m1/s1 . This indicates that the compound contains a bromophenyl group attached to a propanoate group via an amino bridge.


Physical And Chemical Properties Analysis

“Methyl 3-amino-3-(3-bromophenyl)propanoate” is a powder that is stored at 4°C . The compound has a molecular weight of 258.11 .

Scientific Research Applications

Synthetic Routes and Derivative Formation

  • Synthesis of Derivatives : Methyl 3-amino-3-(3-bromophenyl)propanoate derivatives are synthesized using various strategies. One successful method involves imination of sulfoxide methyl 3-(penylsulfinyl)propanoate using O-(mesitylsulfonyl)hydroxylamine (MSH) and iminoiodane reagents, followed by in situ coupling with N-Boc-protected amino acids. The resulting pseudo-dipeptides exhibit interesting conformational properties and intramolecular H-bonds, which are significant in chemical studies (Tye & Skinner, 2002).

Stereoselective Synthesis

  • Key Material in Antagonist Synthesis : The compound serves as a key starting material in synthesizing RWJ-53308, an orally active antagonist of the platelet fibrinogen receptor. An efficient stereoselective synthesis method for this compound involves hydrogenation of enantiomeric enamine with Pd(OH)2C, followed by removal of the chiral auxiliary under mild conditions (Zhong et al., 1999).

Antioxidant Properties

  • Antioxidant Activity : In a study involving the reaction of methyl 3-{[2-(dimethylamino)propyl]amino}acrylate with α-chloro-3-bromobenzylisocyanate, the resulting compounds exhibited high inhibitory activity against superoxide generation in mitochondria, suggesting potential antioxidant applications (Kushnir et al., 2015).

Biocatalysis in Drug Research

  • Biocatalytic Applications : A study utilized the compound as a precursor in the biocatalysis of S-3-amino-3-phenylpropionic acid, an important intermediate in pharmaceutical research, particularly in the synthesis of drugs like S-dapoxetine. The study highlighted the use of Methylobacterium oryzae for high enantioselective activity (Li et al., 2013).

Chemical Synthesis and Analysis

  • Structural Analysis and Synthesis : The compound is used in the synthesis and structural analysis of various chemical compounds, providing insights into their potential pharmaceutical and industrial applications. This includes studies on phenolic compounds, phosphonates, aminopyrroles, and other derivatives (Ren et al., 2021), (Alkhimova et al., 2021), (Unverferth et al., 1998).

Mechanism of Action

The mechanism of action of “Methyl 3-amino-3-(3-bromophenyl)propanoate” is not clearly defined in the literature. Its effects would likely depend on the specific context in which it is used, such as the type of reaction it is involved in or the biological system it interacts with .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 3-amino-3-(3-bromophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5,9H,6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYCGDYJGQKXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC(=CC=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-3-(3-bromophenyl)propanoate

Synthesis routes and methods

Procedure details

To a solution of 3-amino-3-(3-bromo-phenyl)-propionic acid (1.0 g, 4.1 mmol) in methanol-toluene (100 mL; 1:1 solution) at room temperature is added trimethylsilyl diazomethane (2.0 M solution in hexanes, 20 mL, 40 mmol). After 30 min, excess trimethylsilyl diazomethane is quenched by addition of glacial acetic acid (5 mL). Concentration in vacuo affords of 3-amino-3-(3-bromo-phenyl)-propionic acid methyl ester (1.0 g, 95%) as a colorless liquid which solidifies upon standing.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
methanol-toluene
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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